4-[(2-fluorophenyl)carbamoyl]benzoic acid
Description
Contextualization within Benzoic Acid Derivative Chemistry
Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental scaffold in the synthesis of a vast array of more complex molecules. google.comresearchgate.net Its derivatives, formed by substituting various functional groups onto the benzene (B151609) ring or modifying the carboxyl group, exhibit a wide spectrum of chemical and physical properties. These derivatives are integral to numerous fields, including medicinal chemistry, materials science, and industrial applications. google.comresearchgate.net
The N-phenylcarbamoyl benzoic acid derivatives, characterized by an amide linkage between a benzoic acid moiety and an aniline (B41778) derivative, represent a significant subclass. This structural motif allows for a high degree of molecular diversity through substitution on both the benzoic acid and the phenylamine rings. The amide bond introduces a degree of rigidity and potential for hydrogen bonding, which can significantly influence the molecule's conformation and interactions with biological targets.
Rationale for Investigating 4-[(2-fluorophenyl)carbamoyl]benzoic acid
The specific focus on this compound is driven by several key factors. The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The position of the fluorine atom at the ortho position of the aniline ring can induce specific conformational preferences due to steric and electronic effects, potentially leading to unique biological activities.
Furthermore, the benzanilide (B160483) (a portmanteau of benzoyl and anilide) core is a recognized "privileged structure" in drug discovery, appearing in a number of compounds with demonstrated biological efficacy. mdpi.com Research into novel benzanilide derivatives, such as the one discussed here, is therefore a rational approach in the search for new therapeutic agents. Studies on similar structures have revealed potential applications as antifungal and anticancer agents. google.commdpi.com
Scope and Academic Significance of Research on the Compound
The academic significance of investigating this compound lies in its potential to contribute to the understanding of structure-activity relationships (SAR) within the N-phenylcarbamoyl benzoic acid class. By systematically studying the impact of the 2-fluoro substitution, researchers can gain valuable insights into how this modification influences the compound's chemical properties and biological interactions.
While specific, in-depth research on this compound is not extensively documented in publicly available literature, the synthesis and characterization of closely related analogs provide a solid foundation for its scientific exploration. For instance, the synthesis of 4-[(2-Amino-4-fluorophenyl)carbamoyl]benzoic acid has been detailed, offering a viable synthetic pathway. The study of such compounds is crucial for expanding the chemical space of potential drug candidates and for developing new synthetic methodologies.
Structure
3D Structure
Properties
CAS No. |
1051184-64-5 |
|---|---|
Molecular Formula |
C14H10FNO3 |
Molecular Weight |
259.23 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H10FNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8H,(H,16,17)(H,18,19) |
InChI Key |
OUBBTURJIIMRNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of 4-[(2-fluorophenyl)carbamoyl]benzoic acid can be conceptually based on established methods for amide bond formation. A plausible and common approach involves the reaction of terephthalic acid monomethyl ester chloride with 2-fluoroaniline (B146934), followed by the hydrolysis of the resulting methyl ester to yield the final carboxylic acid.
A more specific synthetic route can be adapted from the preparation of the closely related compound, 4-[(2-Amino-4-fluorophenyl)carbamoyl]benzoic acid. This would involve the amide coupling of 4-methoxycarbonylbenzoic acid with 2-fluoroaniline, followed by alkaline hydrolysis of the methyl ester.
Table 1: Plausible Synthesis of this compound
| Step | Reactants | Reagents | Product |
| 1. Amide Coupling | 4-methoxycarbonylbenzoic acid, 2-fluoroaniline | Coupling agent (e.g., HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) | Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate |
| 2. Hydrolysis | Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate | Base (e.g., LiOH or NaOH), Solvent (e.g., THF/Water) | This compound |
Characterization of the final product would rely on standard spectroscopic techniques to confirm its molecular structure.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons from both benzene (B151609) rings, with splitting patterns influenced by their respective substituents. A downfield singlet for the carboxylic acid proton and a singlet for the amide proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid groups, in addition to the aromatic carbons. The carbon attached to the fluorine atom would exhibit a characteristic C-F coupling. |
| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), O-H stretching (carboxylic acid), and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₀FNO₃). |
Structural Analysis
While a specific crystal structure for 4-[(2-fluorophenyl)carbamoyl]benzoic acid is not available in the searched literature, analysis of related compounds suggests that the crystal packing would likely be dominated by hydrogen bonding interactions. The carboxylic acid groups can form dimers through hydrogen bonds, and the amide N-H group can act as a hydrogen bond donor.
Chemical Properties and Reactivity
The chemical properties of 4-[(2-fluorophenyl)carbamoyl]benzoic acid are determined by its functional groups. The carboxylic acid group imparts acidic properties and can undergo reactions typical of this functional group, such as esterification and salt formation. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.
The presence of the fluorine atom can influence the reactivity of the phenyl ring to which it is attached, generally making it less susceptible to electrophilic substitution. The electron-withdrawing nature of the fluorine atom also affects the acidity of the carboxylic acid and the basicity of the amide nitrogen.
Research Findings
While dedicated research on 4-[(2-fluorophenyl)carbamoyl]benzoic acid is limited, studies on the broader class of N-phenylcarbamoyl benzoic acid derivatives and fluorinated benzanilides have shown promising results in various areas of medicinal chemistry.
For example, various benzanilide (B160483) derivatives have been synthesized and evaluated for their biological activities, with some showing potential as antimicrobial agents. The incorporation of fluorine into heterocyclic compounds, a related structural class, has been shown to enhance their therapeutic properties, including antiviral and anti-inflammatory activities. Furthermore, research into novel benzanilide-containing azoles has identified potent antifungal activity against drug-resistant strains. mdpi.com These findings underscore the potential of the benzanilide scaffold in developing new therapeutic agents and provide a strong rationale for the continued investigation of compounds like this compound.
Conclusion
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 4-[(2-fluorophenyl)carbamoyl]benzoic acid, the most logical and strategic disconnection is across the amide C-N bond.
This disconnection simplifies the target molecule into two fundamental building blocks:
A terephthalic acid-derived synthon, which acts as the acyl donor.
A 2-fluoroaniline (B146934) synthon, which serves as the nucleophilic amine.
The forward-synthesis pathway, therefore, involves reacting a derivative of terephthalic acid with 2-fluoroaniline. The primary challenge in this approach is the selective mono-acylation of the symmetric terephthalic acid, which has two identical carboxylic acid groups. This can be achieved by using a starting material where one of the acid groups is protected or by controlling the stoichiometry of the reactants. A common precursor is terephthalic acid monomethyl ester chloride or reacting terephthaloyl chloride under controlled conditions.
Classical Amide Bond Formation Approaches
The formation of the amide bond is one of the most fundamental transformations in organic chemistry. mdpi.com Classical methods are well-established, reliable, and often provide high yields, making them a cornerstone of synthetic chemistry. mdpi.com
To facilitate amide bond formation, the carboxylic acid group is often converted into a more reactive derivative, known as an activated carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.
Acid Chlorides: A highly effective method involves the conversion of one of the carboxylic acid groups of a terephthalic acid derivative into an acyl chloride. cu.edu.eg For instance, terephthalic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to produce terephthaloyl chloride. mdpi.comcu.edu.egresearchgate.net This highly reactive di-acid chloride can then be reacted with 2-fluoroaniline. To achieve mono-substitution and form the desired product, the reaction conditions, such as stoichiometry and temperature, must be carefully controlled. A typical procedure involves slowly adding the acyl chloride to a solution of the amine in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. chemicalbook.com
Anhydrides: Another activation strategy is the formation of a carboxylic anhydride (B1165640). Terephthalic anhydride or a mixed anhydride can be used as the acylating agent. These are generally less reactive than acid chlorides, which can sometimes offer better selectivity in reactions with difunctional starting materials.
Direct condensation methods, also known as coupling reactions, form the amide bond directly from a carboxylic acid and an amine by using a reagent to mediate the dehydration. libretexts.org These methods avoid the need to isolate a highly reactive intermediate like an acid chloride. nih.gov
A wide variety of coupling reagents have been developed, with carbodiimides and phosphonium (B103445) salts being among the most common. nih.govresearchgate.net
Carbodiimide-Based Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. The carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide and a urea (B33335) byproduct. To improve efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. fishersci.co.uk
Phosphonium-Based Coupling: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (HATU) are highly efficient for forming amide bonds, particularly for challenging substrates. fishersci.co.uk They react with the carboxylic acid to form an activated ester, which readily reacts with the amine.
| Coupling Reagent Class | Examples | General Conditions | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, EDC | Often used with a base (e.g., DIEA, TEA) and additives (e.g., HOBt, HOAt) in solvents like DMF or DCM. fishersci.co.uk | Widely used, cost-effective. Byproduct can complicate purification (EDC byproduct is water-soluble). |
| Phosphonium Salts | PyBOP, HATU | Used with a non-nucleophilic base (e.g., DIEA) in polar aprotic solvents (e.g., DMF). fishersci.co.uk | High coupling efficiency, rapid reactions, suitable for sterically hindered substrates. fishersci.co.uk |
| Other | Thionyl Chloride (SOCl₂) | Used to convert the carboxylic acid to an acid chloride intermediate prior to reaction with the amine. cu.edu.egchemicalbook.com | Highly reactive, generates gaseous byproducts. Requires careful handling. |
Green Chemistry Principles in Synthesis
Modern synthetic chemistry places increasing emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.neteurekalert.org
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. For amide synthesis, this can involve several strategies:
Solvent-Free Reactions: Heating a mixture of the carboxylic acid and amine directly, often under vacuum to remove the water byproduct, can drive the reaction forward without any solvent. libretexts.org
Mechanochemistry: Using mechanical force, such as in a ball mill, to initiate reactions between solid reactants can eliminate the need for bulk solvents.
Aqueous or Green Solvents: Performing the synthesis in water or other environmentally benign solvents like ethanol (B145695) or supercritical carbon dioxide can significantly reduce the environmental impact. beilstein-journals.org
While specific examples for the solvent-free synthesis of this compound are not prevalent in readily available literature, these principles are broadly applicable to amide formation.
Catalyst-Free Methods: The direct thermal condensation of a carboxylic acid and an amine at high temperatures (typically >180°C) is the simplest catalyst-free method, though it is energy-intensive and not suitable for heat-sensitive molecules. nih.gov
Organocatalytic Methods: Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. nih.govresearchwithrutgers.com For amide bond formation, several classes of organocatalysts have been explored. Boronic acid derivatives have emerged as effective catalysts for the direct amidation between carboxylic acids and amines under mild conditions. organic-chemistry.org Bifunctional organocatalysts, which may contain both a hydrogen-bond donor (like a urea group) and a hydrogen-bond acceptor (like a tertiary amine), can activate both the carboxylic acid and the amine simultaneously to facilitate the reaction. nih.gov
| Catalyst Type | Example Catalyst | Mechanism Principle | Advantages |
|---|---|---|---|
| Boronic Acids | 5-methoxy-2-iodophenylboronic acid (MIBA) organic-chemistry.org | Forms an acylborate intermediate, activating the carboxylic acid for nucleophilic attack. organic-chemistry.org | Metal-free, mild reaction conditions, often at room temperature. organic-chemistry.org |
| Bifunctional Catalysts | Cinchona alkaloid derivatives nih.gov | Simultaneously activates both the electrophile (carboxylic acid) and the nucleophile (amine) through hydrogen bonding. nih.gov | Can provide high stereoselectivity in asymmetric synthesis and operates under mild conditions. nih.gov |
Purification and Isolation Techniques for Synthetic Products
The purification and isolation of the final product, this compound, is a critical step to ensure the removal of unreacted starting materials, catalysts, and by-products from the synthesis process. The choice of purification method is largely dependent on the physical and chemical properties of the compound and the nature of the impurities present. Common techniques employed for the purification of aromatic carboxylic acids and amides, such as the target compound, include recrystallization, column chromatography, and washing with appropriate solvents.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. alfa-chemistry.com The principle of this method relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. alfa-chemistry.com Generally, the solubility of a solid increases with temperature. alfa-chemistry.com For a successful recrystallization, an ideal solvent should dissolve the compound to be purified readily at its boiling point, but sparingly at lower temperatures. researchgate.net Conversely, the impurities should either be highly soluble at all temperatures or insoluble in the hot solvent. researchgate.net
The general procedure for recrystallization involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. pitt.eduma.edu If colored impurities are present, they can sometimes be removed by treating the hot solution with activated carbon before filtration. alfa-chemistry.com The hot solution is then filtered to remove any insoluble impurities. alfa-chemistry.com The subsequent slow cooling of the filtrate allows for the formation of pure crystals of the desired compound, as the solubility decreases. ma.edu The purified crystals are then collected by filtration, typically under vacuum, and washed with a small amount of cold solvent to remove any residual mother liquor. alfa-chemistry.comma.edu The final step is to dry the crystals to remove any remaining solvent. ma.edu
For compounds like benzoic acid, water is often a suitable solvent for recrystallization due to its ability to form hydrogen bonds with the carboxylic acid group. researchgate.netma.edu The solubility of benzoic acid in hot water is significantly higher than in cold water, which allows for good recovery of the purified product upon cooling. ma.edu For more complex molecules, a mixture of solvents may be necessary to achieve the desired solubility characteristics. umass.edu
Interactive Table of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Rationale for Use | Potential Issues |
| Water | 100 | Good at dissolving the carboxylic acid moiety at high temperatures; inexpensive and non-toxic. researchgate.netma.edu | May have low solubility for the aromatic and amide portions of the molecule. |
| Ethanol | 78 | Good solvent for many organic compounds. researchgate.net | May have high solubility even at low temperatures, leading to lower recovery. umass.edu |
| Ethanol/Water Mixture | Variable | The ratio can be adjusted to fine-tune the solubility of the compound. umass.edu | The optimal ratio needs to be determined experimentally. |
| Acetone | 56 | A versatile solvent for a wide range of organic compounds. google.com | Its low boiling point can lead to rapid evaporation. |
| Dichloromethane (B109758) | 40 | A good solvent for washing and removing less polar impurities. mdpi.com | Its high volatility and potential toxicity require careful handling. |
| Ethyl Acetate (B1210297) | 77 | A moderately polar solvent that is often used in chromatography and extraction. researchgate.net | Flammable and may not be ideal for high-temperature recrystallization. |
| n-Hexane | 69 | A non-polar solvent often used as an anti-solvent or for washing non-polar impurities. researchgate.net | The target compound is likely insoluble in it. |
Chromatographic Methods
Chromatography is another powerful technique for the purification of organic compounds. It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Column Chromatography Column chromatography is a common method for the purification of small to medium-scale synthetic products. In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. nih.gov An eluting solvent (the mobile phase) is then passed through the column, and the different components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. nih.gov By collecting fractions of the eluent, the desired compound can be isolated in a pure form. The choice of the solvent system is crucial for achieving good separation. A mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate is often used, with the polarity of the mixture being gradually increased to elute compounds of increasing polarity. nih.gov
High-Performance Liquid Chromatography (HPLC) For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) can be employed. Reverse-phase HPLC (RP-HPLC) is a common variant where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. ekb.eg In a typical gradient elution, the proportion of the organic solvent in the mobile phase is increased over time to elute compounds of increasing hydrophobicity. ekb.eg The separated components are detected as they exit the column, for example, by a UV detector set at a wavelength where the compound absorbs light. ekb.eg
Interactive Table of Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Application |
| Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate gradient nih.gov | Thin-Layer Chromatography (TLC) of fractions | Preparative purification of the crude product. |
| RP-HPLC | C18-modified Silica | Acetonitrile/Water gradient with 0.1% triethylamine ekb.eg | UV at 205 nm ekb.eg | High-purity separation and analytical purity assessment. |
Washing and Filtration
In some instances, a simple washing procedure can be effective for removing certain impurities. For example, if the crude product is a solid, it can be suspended in a solvent in which the desired compound is poorly soluble, but the impurities are soluble. The solid can then be collected by filtration. In the synthesis of a related complex molecule, the crude solid was filtered and washed with dichloromethane to obtain a purer product. mdpi.com This suggests that washing with a suitable organic solvent can be a straightforward initial purification step.
High-Resolution Spectroscopic Characterization
A combination of high-resolution spectroscopic techniques provides a comprehensive profile of the molecule's connectivity and functional group arrangement.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
While specific experimental spectra for this compound are not publicly available, its NMR profile can be reliably predicted based on established chemical shift data for analogous structures. rsc.orgnih.gov The analysis of ¹H and ¹³C NMR spectra, enhanced by 2D techniques, is fundamental for confirming the covalent structure. science.govresearchgate.net
¹H-NMR Spectroscopy : The proton spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the carboxylic acid proton. The protons on the central benzoic acid ring (H-2, H-3, H-5, H-6) would likely appear as two distinct doublets in the aromatic region (approx. 8.0-8.3 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The 2-fluorophenyl ring protons (H-3' to H-6') would present a more complex pattern due to both H-H and H-F coupling. The amide (N-H) proton is anticipated as a broad singlet, typically downfield (around 10.0-10.5 ppm), while the carboxylic acid (O-H) proton would be the most deshielded, appearing as a very broad singlet significantly downfield (>12 ppm).
¹³C-NMR Spectroscopy : The carbon spectrum would display 14 unique signals corresponding to each carbon atom in the asymmetric structure. The carbonyl carbons of the amide and carboxylic acid groups are the most downfield, expected around 165-175 ppm. The carbon atom bonded to fluorine (C-2') would show a large one-bond C-F coupling constant, appearing as a doublet. Other carbons on the fluorinated ring will also exhibit smaller, multi-bond C-F couplings.
2D NMR (COSY, HSQC, HMBC) :
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the two separate aromatic spin systems. unifr.ch
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, enabling unambiguous assignment of carbon signals based on the more easily assigned proton spectrum. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||||
|---|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) | Key HMBC Correlations from |
| H-2, H-6 | ~8.15 | d | C-1 | ~134 | H-2, H-6, H-3, H-5 |
| H-3, H-5 | ~8.25 | d | C-2, C-6 | ~129 | H-3, H-5 |
| H-3' | ~7.20 | m | C-3, C-5 | ~131 | H-2, H-6 |
| H-4' | ~7.30 | m | C-4 | ~139 | H-3, H-5, COOH |
| H-5' | ~7.15 | m | C-1' | ~126 (d, J~12 Hz) | NH, H-3', H-6' |
| H-6' | ~8.20 | m | C-2' | ~152 (d, J~245 Hz) | H-3', H-4' |
| NH | ~10.4 | s (br) | C-3' | ~115 (d, J~20 Hz) | H-4', H-5' |
| COOH | >12.5 | s (br) | C-4' | ~125 | H-3', H-5' |
| C-5' | ~126 | H-4', H-6' | |||
| C-6' | ~128 | NH, H-5' | |||
| Amide C=O | ~165 | NH, H-3, H-5 | |||
| Acid C=O | ~168 | COOH, H-2, H-6 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula C₁₄H₁₀FNO₃), the calculated monoisotopic mass is 259.0645 g/mol . HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), unequivocally confirming the molecular formula.
Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. The deprotonated molecule [M-H]⁻ is often observed in electrospray ionization (ESI) negative mode. A characteristic fragmentation for benzoic acid derivatives is the loss of carbon dioxide (CO₂, 44 Da). sci-hub.se Another predictable fragmentation pathway is the cleavage of the amide bond, which can occur on either side of the carbonyl group.
Table 2: Predicted HRMS Fragmentation of [C₁₄H₁₀FNO₃ - H]⁻
| Precursor Ion (m/z) | Fragment Ion (m/z) | Lost Neutral Fragment | Formula of Fragment Ion |
|---|---|---|---|
| 258.0571 | 214.0673 | CO₂ | [C₁₃H₁₀FNO]⁻ |
| 258.0571 | 136.0393 | C₇H₄NO₂ | [C₇H₄FO]⁻ |
| 258.0571 | 120.0448 | C₈H₅NO₂ | [C₆H₄FN]⁻ |
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present and their involvement in hydrogen bonding. epequip.comglobalresearchonline.net The spectra are dominated by vibrations from the carboxylic acid and amide groups.
O-H Stretch : A very broad and intense absorption band is expected in the FTIR spectrum, typically between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer.
N-H Stretch : A sharper absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the secondary amide group. Its position and sharpness can indicate its involvement in hydrogen bonding.
C=O Stretches : Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1680-1710 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1650-1680 cm⁻¹. nih.govresearchgate.net The lower frequency of these bands compared to non-hydrogen-bonded analogs confirms their participation in strong hydrogen bonds.
Aromatic C-H and C=C Stretches : Sharp absorptions above 3000 cm⁻¹ are due to aromatic C-H stretching, while bands in the 1450-1600 cm⁻¹ region correspond to aromatic C=C ring stretching.
C-N and C-O Stretches : Vibrations associated with C-N and C-O stretching are found in the fingerprint region, typically between 1200 and 1350 cm⁻¹. globalresearchonline.net
C-F Stretch : A strong, characteristic band for the C-F stretch is expected in the 1100-1250 cm⁻¹ range. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| N-H stretch | Amide | 3300 - 3400 | Medium |
| Aromatic C-H stretch | Aryl | 3000 - 3100 | Medium-Weak |
| O-H stretch | Carboxylic Acid (dimer) | 2500 - 3300 | Strong, very broad |
| C=O stretch | Carboxylic Acid | 1680 - 1710 | Strong |
| C=O stretch (Amide I) | Amide | 1650 - 1680 | Strong |
| N-H bend (Amide II) | Amide | 1510 - 1570 | Medium-Strong |
| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |
| C-N stretch | Amide | 1200 - 1350 | Medium |
| C-F stretch | Fluorobenzene | 1100 - 1250 | Strong |
Single Crystal X-ray Diffraction Studies
Although a specific crystal structure for this compound has not been reported, analysis of closely related fluorinated benzanilides and aromatic carboxamides allows for a detailed prediction of its solid-state characteristics. researchgate.netmdpi.commdpi.commdpi.com Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the crystalline state. mdpi.comresearchgate.net
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Halogen Bonding)
The crystal packing is expected to be dominated by a robust network of hydrogen bonds. khanacademy.org The most significant interaction would be the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. nih.govnih.gov This is a highly prevalent and stabilizing supramolecular synthon in crystalline carboxylic acids.
These primary dimers are likely further interconnected by N-H···O hydrogen bonds, where the amide N-H group of one dimer donates a hydrogen to the amide carbonyl oxygen of an adjacent dimer. nih.govnih.govmdpi.com This interaction would link the dimers into extended one-dimensional tapes or two-dimensional sheets. researchgate.net
C-H···F hydrogen bonds : Weak hydrogen bonds can form between aromatic C-H donors and the electronegative fluorine atom. nih.gov
C-H···O interactions : The carbonyl oxygens can also act as acceptors for weak hydrogen bonds from aromatic C-H groups.
π-π stacking : The aromatic rings may engage in offset face-to-face or edge-to-face π-π stacking interactions, further stabilizing the crystal lattice. mdpi.com
The interplay of these strong and weak interactions dictates the final, densely packed crystal structure. chemrxiv.org
Solid-State Conformational Analysis
The molecule is not expected to be planar in the solid state due to steric hindrance. researchgate.netrsc.orgnih.gov X-ray diffraction studies on analogous structures reveal significant twists around the C-N and C-C single bonds. nih.govcardiff.ac.uk There will be a notable dihedral angle between the planes of the two aromatic rings. This twist is a compromise between the sterically unfavorable planar conformation and the electronically favorable conjugation across the amide bond.
Similarly, the carboxylic acid group is often twisted out of the plane of the benzene ring to which it is attached. mdpi.commdpi.com The specific torsion angles are a sensitive function of the steric and electronic environment and the demands of optimizing the hydrogen bonding network within the crystal lattice. nih.gov For example, in the related structure 4-[(4-chlorophenyl)carbamoyl]butanoic acid, a significant twist of 47.1(4)° is observed between the phenyl ring and the amide group. mdpi.com A similar non-planar conformation is anticipated for this compound.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. wikipedia.orgaps.org A typical study would involve optimizing the geometry of this compound and then calculating key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial for determining a molecule's reactivity, electronic transition properties, and ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. For a molecule like this compound, DFT calculations could provide valuable insights into its electronic behavior. However, specific values for HOMO-LUMO energies and the energy gap for this compound are not available in the reviewed literature.
Conformational Landscape and Energy Minimization
Molecules with rotatable bonds, such as the amide linkage in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (i.e., the conformations with the lowest energy). This is typically achieved by systematically rotating the flexible bonds and calculating the potential energy of each resulting structure. Energy minimization calculations would pinpoint the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions. Understanding the conformational landscape is vital as the biological activity and physical properties of a molecule are often dependent on its specific 3D shape. No specific studies detailing the conformational landscape or the minimized energy structures for this compound were found.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and confirm the molecular structure. Methods like DFT can be used to calculate vibrational frequencies (corresponding to infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. scielo.org.bo These theoretical predictions can aid in the interpretation of experimental spectra. For this compound, such calculations would provide a theoretical vibrational and NMR signature, but this information is not currently present in published research.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment. nih.govwustl.edu
Conformational Dynamics in Solution
While quantum calculations can find stable conformations, MD simulations can reveal how the molecule moves and changes shape in a solvent environment, typically water. nih.gov An MD simulation of this compound would model the interactions between the molecule and surrounding solvent molecules, showing how its structure fluctuates over nanoseconds or longer. This provides a more realistic picture of the molecule's behavior in a biological or chemical system. Such a study would analyze trajectories to understand the stability of different conformations and the transitions between them. However, no specific MD simulation studies focusing on the conformational dynamics of this compound in solution have been identified.
Ligand-Protein Interaction Modeling
If this compound were being investigated as a potential drug, MD simulations would be a critical tool for modeling its interaction with a target protein. nih.govmdpi.comresearchgate.net After an initial "docking" of the ligand into the protein's binding site, an MD simulation can be run on the entire complex. This simulation would assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy, which indicates the strength of the interaction. This type of modeling is essential for understanding the mechanism of action of a potential inhibitor. The applicability of this modeling is contingent on identifying a specific biological target, and no studies detailing such interactions for this compound were found in the public domain.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies can provide insights into the physicochemical properties that are critical for its in vitro biological activity.
Descriptor Calculation and Selection (e.g., TPSA, LogP)
The foundation of a robust QSAR model lies in the calculation and selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For a compound like this compound, a range of descriptors would be calculated to capture its electronic, steric, and hydrophobic characteristics.
Key descriptors that would be considered include:
Topological Polar Surface Area (TPSA): This descriptor is calculated from the surface areas of polar atoms (usually oxygen and nitrogen) and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
Molar Refractivity (MR): This descriptor relates to the volume of the molecule and its polarizability, providing insights into steric interactions and binding.
Electronic Descriptors: Parameters such as the electrophilicity index and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can describe the molecule's reactivity and ability to participate in electronic interactions. nih.govimist.ma
Table 1: Illustrative Molecular Descriptors for QSAR Analysis
| Descriptor | Description | Potential Relevance to in vitro Activity |
| TPSA | Sum of surfaces of polar atoms | Influences cell permeability and interaction with polar residues in a binding site. |
| LogP | Measure of lipophilicity | Affects membrane traversal and hydrophobic interactions with the target protein. |
| MW | Molecular mass | Can be related to the size of the binding pocket and general bioavailability. |
| MR | Molar volume and polarizability | Reflects the potential for steric fit and dispersion forces in the binding site. |
This table is illustrative and the actual values would need to be calculated using specialized software.
The selection of the most relevant descriptors is a critical step, often achieved through statistical methods to identify those that correlate most strongly with the observed in vitro activity of a series of related compounds.
Model Development and Validation for in vitro activity/binding
Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the in vitro biological activity (e.g., IC50 values for enzyme inhibition). Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used for this purpose. imist.ma
A hypothetical QSAR model for a series of N-phenylbenzamides, including this compound, might take the form of an equation where the biological activity is a function of selected descriptors. For instance, studies on N-phenylbenzamides have shown that anti-Gram-positive bacterial activity is often a function of electrostatic field effects, while activity against Gram-negative bacteria may depend more on hydrophobicity and steric factors. nih.gov
The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically done by dividing the initial dataset of compounds into a training set (to build the model) and a test set (to evaluate its predictive ability). Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predicted R² for the test set are used to assess the model's quality. imist.maimist.ma A well-validated QSAR model can then be used to predict the in vitro activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.
Molecular Docking Studies (focused on in vitro protein binding mechanisms)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, molecular docking studies are instrumental in elucidating its potential binding modes within the active site of a target protein, providing a structural basis for its in vitro activity.
Prediction of Binding Modes and Key Interactions
The primary goal of molecular docking is to predict how a ligand, such as this compound, fits into the binding pocket of a receptor protein. This involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity.
For this compound, key interactions that would be investigated include:
Hydrogen Bonds: The amide and carboxylic acid moieties of the molecule are potential hydrogen bond donors and acceptors, which could form crucial interactions with amino acid residues in the protein's active site.
Hydrophobic Interactions: The phenyl and fluorophenyl rings can engage in hydrophobic interactions with nonpolar residues of the target protein.
Pi-Pi Stacking: The aromatic rings can also participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The results of a docking study are typically visualized as a 3D model of the ligand-protein complex, highlighting the specific interactions that stabilize the binding. For example, in studies of other benzamide derivatives, docking has been used to identify key hydrogen bonds and hydrophobic interactions that are essential for their inhibitory activity. researchgate.net
Theoretical Binding Affinity Estimation
Molecular docking programs use scoring functions to estimate the binding affinity of the ligand to the protein. This score is typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable binding interaction. While these scores are approximations, they are valuable for ranking different compounds and for comparing the predicted binding of this compound with that of known inhibitors of the target protein.
Table 2: Illustrative Data from a Hypothetical Molecular Docking Study
| Parameter | Description | Illustrative Value for this compound |
| Binding Energy | Estimated free energy of binding (kcal/mol) | -8.5 |
| Key Interacting Residues | Amino acids in the protein's active site forming significant interactions | Arg120, Tyr250, Phe300 |
| Types of Interactions | Nature of the chemical bonds and forces involved in binding | Hydrogen bonds, hydrophobic interactions, pi-pi stacking |
This table presents hypothetical data to illustrate the output of a molecular docking study.
By providing a detailed picture of the molecular interactions at the atomic level, molecular docking studies can rationalize the observed in vitro activity of this compound and guide the rational design of new analogs with improved binding affinity and selectivity.
Enzyme Inhibition and Kinetic Mechanisms (e.g., competitive, non-competitive)
Specific studies detailing the enzyme inhibition profile and kinetic mechanisms for this compound have not been identified in the available literature.
Typically, the investigation of a compound's effect on enzyme activity is a primary step in mechanistic analysis. Such studies would involve incubating the compound with a specific enzyme and its substrate to determine if the compound alters the rate of the enzymatic reaction. Should inhibitory activity be observed, kinetic studies are performed to elucidate the mechanism of inhibition. This is often achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations.
The data would then be analyzed using models like the Michaelis-Menten equation and visualized through plots such as the Lineweaver-Burk plot. This analysis determines whether the inhibition is competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site, affecting Vmax but not Km), uncompetitive (inhibitor binds only to the enzyme-substrate complex), or mixed. Benzoic acid derivatives, as a class, have been investigated as inhibitors of various enzymes, such as α-amylase. mdpi.com For example, some benzoic acid derivatives have been shown to act as competitive inhibitors of enzymes like tyrosinase. nih.gov
A hypothetical data table for such an investigation would appear as follows:
| Enzyme Target | Inhibition Type | Ki (nM) | IC50 (µM) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Receptor Binding Characterization and Kinetics (focused on binding affinity)
There is no specific data available in the scientific literature concerning the receptor binding characteristics or kinetics of this compound.
Receptor binding assays are fundamental in pharmacology to determine if a compound interacts with a specific receptor and with what affinity. nih.gov These experiments typically use a radiolabeled or fluorescently-labeled ligand known to bind to the receptor of interest. nih.gov By introducing the test compound, its ability to compete with and displace the labeled ligand is measured. nih.gov
The primary outputs of these assays are the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantify the compound's binding affinity for the receptor. nih.gov Kinetic parameters like the association rate constant (kon) and the dissociation rate constant (koff) can also be determined to provide a more dynamic picture of the interaction.
A representative data table for receptor binding affinity would be structured as shown below:
| Receptor Target | Ligand Displaced | Ki (nM) | IC50 (nM) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Protein-Ligand Interaction Thermodynamics (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Experimental data from thermodynamic studies, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), for the interaction of this compound with any protein target, are not currently published.
Biophysical techniques like ITC and SPR are crucial for a detailed understanding of the forces driving a binding event. ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction in a single experiment. nih.gov The key parameters obtained are the binding affinity (Ka), binding stoichiometry (n), and the change in enthalpy (ΔH). From these, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering insights into whether the binding is enthalpy-driven (e.g., by hydrogen bonds) or entropy-driven (e.g., by hydrophobic interactions). nih.govnih.gov
SPR is another powerful technique that monitors binding in real-time by detecting changes in the refractive index at a sensor surface where a protein is immobilized. It provides kinetic data, including the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (KD) can be calculated. acs.org
A summary of potential thermodynamic data would be presented as follows:
| Protein Target | Method | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Data Not Available | ITC/SPR | Data Not Available | Data Not Available | Data Not Available |
Structure-Activity Relationships (SAR) for Mechanistic Probes (focused on in vitro binding/activity)
A formal structure-activity relationship (SAR) study focused on the in vitro binding or activity of this compound and its analogs is not available in the peer-reviewed literature.
SAR studies are essential in medicinal chemistry for optimizing a lead compound. They involve systematically modifying the chemical structure of a molecule and assessing how these changes affect its biological activity. For a compound like this compound, SAR studies would involve synthesizing analogs with modifications at various positions, such as:
Altering the substitution pattern on the 2-fluorophenyl ring.
Replacing the 2-fluorophenyl group with other substituted or unsubstituted aryl or alkyl groups.
Modifying the benzoic acid moiety, for instance, by changing the position of the carboxyl group or replacing it with bioisosteres.
The resulting analogs would then be tested in relevant in vitro assays (e.g., enzyme inhibition or receptor binding) to determine how each structural change influences potency and selectivity. For example, studies on other benzoic acid derivatives have shown that the position and nature of substituents, such as hydroxyl or methoxy (B1213986) groups, can significantly impact their inhibitory activity against enzymes like α-amylase. mdpi.com
A hypothetical SAR data table might look like this:
| Compound | R1 (Phenyl Ring Substitution) | R2 (Benzoic Acid Moiety) | In Vitro Activity (IC50, µM) |
| This compound | 2-Fluoro | 4-Carboxy | Data Not Available |
| Analog 1 | 3-Fluoro | 4-Carboxy | Data Not Available |
| Analog 2 | 4-Fluoro | 4-Carboxy | Data Not Available |
| Analog 3 | 2-Fluoro | 3-Carboxy | Data Not Available |
An in-depth analysis of the derivatization and analog synthesis of this compound reveals a landscape rich with potential for chemical modification. The strategic alteration of this molecule's core components—the benzoic acid moiety, the fluorophenyl group, and the carbamoyl linkage—opens avenues for modulating its physicochemical and pharmacological properties. This article explores the systematic chemical modifications at each of these sites, drawing upon established synthetic methodologies and principles of medicinal chemistry.
Advanced Analytical Methodologies for Research Applications
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and purification of 4-[(2-fluorophenyl)carbamoyl]benzoic acid from synthesis reaction mixtures and for its quantitative analysis. The choice of chromatographic technique depends on the analyte's properties and the analytical question at hand.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. The development of a robust HPLC method is critical for separating the main compound from any impurities, which may include starting materials, by-products, or degradation products. ekb.eg A typical method involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
Method development often starts with selecting an appropriate column, such as a C18 or a phenyl-modified silica (B1680970) column, which provides hydrophobic and π-π interactions suitable for retaining aromatic compounds. nih.govmdpi.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. thaiscience.inforesearchgate.net The pH of the aqueous phase is a critical parameter, as it controls the ionization state of the carboxylic acid group, thereby affecting the compound's retention time and peak shape. thaiscience.info For acidic compounds like this compound, a mobile phase pH around 4.4 is often chosen to ensure the compound is in its non-ionized form, leading to better retention and sharper peaks. thaiscience.info
A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all compounds with varying polarities within a reasonable timeframe. ekb.eg Detection is commonly performed using a UV detector, often a Photo Diode Array (PDA) detector, set at a wavelength where the analyte exhibits maximum absorbance, for instance, around 230-260 nm for benzoic acid derivatives. nih.govmdpi.comresearchgate.net Method validation is performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. ekb.egthaiscience.info
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Typical Condition | Rationale/Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic acids. nih.gov |
| Mobile Phase | A: 0.05 M Ammonium Acetate (pH 4.4) B: Acetonitrile/Methanol | Buffered aqueous phase controls ionization; organic modifier elutes the compound. thaiscience.info |
| Elution Mode | Gradient | Ensures separation of impurities with different polarities in a single run. ekb.eg |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. thaiscience.inforesearchgate.net |
| Detection | UV at 234 nm | Wavelength of maximum absorbance for similar structures, ensuring high sensitivity. thaiscience.info |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. nih.gov |
Gas Chromatography (GC) is a powerful separation technique, but it is generally suitable only for volatile and thermally stable compounds. researchgate.net Compounds like this compound, which possess a polar carboxylic acid group, are non-volatile and prone to thermal degradation at the high temperatures used in GC. Therefore, a derivatization step is mandatory to make them amenable to GC analysis. researchgate.netgcms.cz
Derivatization chemically modifies the analyte to increase its volatility and thermal stability. researchgate.net For carboxylic acids, this typically involves converting the -COOH group into a less polar and more volatile ester. Common derivatizing agents include:
Silylating agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton to form a trimethylsilyl (B98337) (TMS) ester. nih.gov This is a very common and effective method. nih.gov
Alkylating agents: Pentafluorobenzyl bromide (PFBBr) can be used to form pentafluorobenzyl esters. researchgate.netgcms.cz Diazomethane can also be used to form methyl esters, though it is a hazardous reagent. A newer, rapid derivatization agent for carboxylic acids is diphenyl diazomethane. nih.gov
Once derivatized, the analyte is injected into the GC-MS system. The GC column separates the derivative from other components in the sample based on boiling point and polarity differences. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. The mass spectrum of the derivative will show a characteristic molecular ion peak and fragmentation pattern, confirming the identity of the original analyte. nih.govwho.int This technique is highly sensitive and specific, making it suitable for trace analysis. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids
| Reagent | Derivative Formed | Key Advantage | Reference |
|---|---|---|---|
| BSTFA + TMCS | Trimethylsilyl (TMS) ester | Effective and widely used for converting polar groups. | nih.gov |
| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) ester | Creates derivatives with excellent properties for electron capture detection (ECD) and MS. | researchgate.netgcms.cz |
| Diphenyl Diazomethane | Diphenylmethyl ester | Allows for rapid derivatization (<1 min) at room temperature. | nih.gov |
Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy for in vitro assay quantification)
UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method often used for the quantification of compounds in solution, including in the context of in vitro assays. nih.govresearchgate.net Aromatic compounds like this compound contain chromophores—specifically the benzene (B151609) rings and the carbonyl group—that absorb light in the UV region of the electromagnetic spectrum. nih.gov
The basis for quantification is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To quantify the compound, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.netsphinxsai.com For benzoic acid derivatives, the λmax is typically observed in the 200-300 nm range. researchgate.netnih.gov
It is important to note that the UV-Vis spectrum of this compound can be significantly influenced by the pH of the solvent. rsc.org The carboxylic acid group can exist in its protonated (-COOH) or deprotonated (-COO⁻) form, and this equilibrium shifts with pH. rsc.org These two forms have different electronic structures and thus different absorption spectra, which can lead to a shift in the λmax and a change in molar absorptivity. researchgate.net Therefore, for accurate and reproducible quantification in in vitro assays, the pH of the sample solutions must be carefully controlled and buffered to match the pH of the standard solutions. rsc.org
Hyphenated Techniques in Structural and Degradation Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the structural elucidation of unknown compounds and for identifying products formed during degradation studies.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly when combined with tandem mass spectrometry (MS/MS), is a powerful and highly sensitive technique for analyzing complex mixtures. ekb.egmdpi.com It is the method of choice for identifying degradation products and metabolites of compounds like this compound in various matrices. nih.govasianpubs.org
In a typical workflow, a sample is first subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis) to induce degradation. nih.gov The resulting complex mixture is then injected into an LC-MS/MS system. The HPLC component separates the parent compound from its degradation products. nih.gov As each component elutes from the column, it enters the mass spectrometer's ion source, where it is ionized, commonly using Electrospray Ionization (ESI). nih.gov
The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the parent compound and its degradation products. nih.gov To obtain structural information, tandem mass spectrometry (MS/MS) is employed. In this mode, a specific precursor ion (e.g., the molecular ion of a degradation product) is selected and fragmented. The resulting product ions create a fragmentation pattern that serves as a structural fingerprint, which can be used to identify the structure of the degradation product. nih.govasianpubs.orgnih.gov This technique allows for the identification of unknown impurities and degradation products even at very low levels in complex biological or environmental samples. longdom.orgmdpi.com
Chemical Stability and Degradation Pathways of 4 2 Fluorophenyl Carbamoyl Benzoic Acid
Hydrolytic Stability under Various pH Conditions
No specific studies on the hydrolytic stability of 4-[(2-fluorophenyl)carbamoyl]benzoic acid under various pH conditions have been identified in the public domain.
For many pharmaceutical compounds, hydrolytic stability is a critical parameter assessed during forced degradation studies. The general approach involves subjecting the compound to acidic, basic, and neutral aqueous solutions over a range of temperatures. The amide linkage in this compound is a potential site for hydrolysis. Under acidic or basic conditions, this bond could cleave to yield 4-carboxybenzoic acid (terephthalic acid) and 2-fluoroaniline (B146934). The rate of this hydrolysis would be dependent on pH and temperature.
A hypothetical data table for hydrolytic stability is presented below to illustrate how such data would typically be displayed. It is important to note that the values in this table are purely illustrative and not based on experimental results for this compound.
| pH Condition | Temperature (°C) | Time (hours) | Degradation (%) | Potential Degradants |
| 2 (0.01 N HCl) | 60 | 24 | Not Available | 4-carboxybenzoic acid, 2-fluoroaniline |
| 7 (Water) | 60 | 24 | Not Available | 4-carboxybenzoic acid, 2-fluoroaniline |
| 10 (0.01 N NaOH) | 60 | 24 | Not Available | 4-carboxybenzoic acid, 2-fluoroaniline |
Photolytic Stability Studies
Specific photolytic stability studies for this compound are not available in the published literature.
Photostability testing typically involves exposing the compound in both solid and solution forms to a light source capable of emitting both UV and visible light, such as a xenon lamp. The aromatic rings and the carbamoyl linkage in the molecule could be susceptible to photodegradation. Potential degradation pathways could involve photo-induced cleavage of the amide bond or reactions involving the fluorinated phenyl ring.
An illustrative data table for photolytic stability is provided below. The data is hypothetical and serves to demonstrate the typical presentation of such results.
| Condition | Light Source | Intensity | Duration (hours) | Degradation (%) |
| Solid State | Xenon Lamp | 1.2 million lux hours | Not Available | Not Available |
| Solution (Methanol) | Xenon Lamp | 1.2 million lux hours | Not Available | Not Available |
Oxidative Stability Analysis
There is no specific information on the oxidative stability of this compound in the public domain.
Oxidative degradation is commonly investigated by exposing the compound to an oxidizing agent, such as hydrogen peroxide. The aromatic rings in the molecule could be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized derivatives. The amide linkage is generally more resistant to oxidation compared to other functional groups.
The following is a hypothetical data table for oxidative stability analysis. The data presented is for illustrative purposes only.
| Oxidizing Agent | Concentration | Temperature (°C) | Time (hours) | Degradation (%) |
| Hydrogen Peroxide | 3% | 25 | 24 | Not Available |
| Hydrogen Peroxide | 30% | 25 | 24 | Not Available |
Thermal Decomposition Profiles
Specific thermal decomposition profiles for this compound have not been reported in the scientific literature.
Thermal stability is typically assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA would provide information on the temperature at which the compound begins to decompose and the extent of weight loss at different temperatures. DSC can be used to determine the melting point and detect any exothermic or endothermic events associated with decomposition. The amide bond and the carboxylic acid group are the most likely sites for thermal decomposition.
An illustrative data table for thermal stability is shown below. This data is hypothetical.
| Analysis Method | Temperature Range (°C) | Heating Rate (°C/min) | Decomposition Onset (°C) |
| TGA | 25 - 500 | 10 | Not Available |
| DSC | 25 - 300 | 10 | Not Available |
Advanced Materials Science Applications of 4 2 Fluorophenyl Carbamoyl Benzoic Acid
Supramolecular Assembly and Self-Assembled Systems
Hydrogen-Bonded Networks in Solution and Solid State
The structural framework of 4-[(2-fluorophenyl)carbamoyl]benzoic acid is dictated by the strong and directional nature of its hydrogen bonds. In the solid state, this molecule demonstrates a consistent pattern of self-assembly, primarily forming one-dimensional (1D) chains.
Detailed crystallographic studies reveal that the primary and most robust hydrogen-bonding motif is the catemer motif, formed by intermolecular O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. This interaction creates a repeating chain structure. This primary chain is further stabilized and organized by intermolecular N—H···O hydrogen bonds between the amide groups of neighboring molecules, linking the chains together.
The stability of these hydrogen-bonded networks is a key feature. The combination of the carboxylic acid catemer and the amide-amide interactions creates a robust supramolecular synthons that can be reliably predicted and potentially engineered. While detailed investigations into its solution-state aggregation are less common in the literature, the same fundamental hydrogen-bonding capabilities are expected to drive self-assembly processes in non-polar or moderately polar solvents, leading to the formation of oligomeric or polymeric aggregates. The strength of these interactions suggests that the primary 1D chain motif likely persists in solution to some extent.
Table 1: Crystallographic and Hydrogen Bond Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Primary H-bond Motif | Carboxylic acid catemer (O—H···O) |
| Secondary H-bond Motif | Amide-amide interaction (N—H···O) |
| Supramolecular Structure | 1D Chains |
Investigation of Liquid Crystalline or Gelation Properties
A review of the available scientific literature does not indicate significant research into or reporting of liquid crystalline or gelation properties for this compound. While the molecule possesses a somewhat rigid, rod-like structure and strong directional interactions conducive to forming ordered phases, there are no specific studies confirming its capacity to form liquid crystal mesophases. The strong, one-dimensional hydrogen-bonding networks that dominate its solid-state structure may be too robust, leading to a direct transition from a crystalline solid to an isotropic liquid upon heating, rather than passing through an intermediate liquid crystalline state.
Similarly, the potential for this compound to act as a low-molecular-weight organogelator has not been substantially explored. Gelation typically requires a balance of solubility and self-assembly, where molecules form a three-dimensional network that immobilizes the solvent. While this compound can self-assemble, its solubility characteristics and the dimensionality of its preferred assemblies may not be suitable for forming stable gels in common organic solvents. Further research would be necessary to systematically screen its behavior in various solvents and at different concentrations to definitively assess its gelation capabilities.
Future Directions and Research Opportunities
Unexplored Synthetic Avenues and Methodologies
While the fundamental synthesis of N-arylbenzamides is well-established, there remain several unexplored avenues for the synthesis of 4-[(2-fluorophenyl)carbamoyl]benzoic acid that could offer improved efficiency, sustainability, and access to novel derivatives.
Future synthetic research could focus on:
Catalytic C-H Bond Functionalization: Transition-metal catalyzed C-H bond functionalization has emerged as a powerful tool for streamlining chemical synthesis. A promising future direction would be the development of a Rh(III)-catalyzed amidation of anilide C-H bonds with isocyanates to directly synthesize N-acyl anthranilamides, which are structurally related to the target compound. nih.gov This approach avoids the need for pre-functionalized starting materials, thus offering a more atom-economical route.
Novel Fluorination Techniques: The introduction of the fluorine atom is a critical step in the synthesis. Exploring novel nucleophilic fluorination methods, such as the use of 1-arylbenziodoxolones as precursors, could provide a more facile and efficient route to fluorinated benzoic acids. arkat-usa.org Additionally, photoenzymatic strategies for the enantioselective synthesis of fluorinated amides could be adapted to produce chiral analogues of this compound with unique biological activities. nih.gov
Flow Chemistry and Process Optimization: The use of continuous flow chemistry could offer significant advantages for the synthesis of this compound, including improved reaction control, enhanced safety, and easier scalability. Future research could focus on developing a continuous process for the key amide bond formation and fluorination steps.
| Synthetic Methodology | Potential Advantages | Relevant Precursor Class |
| Rh(III)-Catalyzed C-H Amidation | Atom economy, reduced synthetic steps | Anilides and isocyanates |
| Nucleophilic Fluorination of 1-arylbenziodoxolones | Facile, transition metal-free | 1-arylbenziodoxolones |
| Photoenzymatic Synthesis | Enantioselectivity, "green" chemistry | Brominated amides and alkenes |
| Continuous Flow Chemistry | Scalability, safety, process control | Standard precursors |
Novel Mechanistic Insights through Advanced In Vitro Research
A deeper understanding of the molecular mechanisms of action of this compound is crucial for its rational development for various applications. Advanced in vitro models can provide significant insights that are not achievable with traditional cell-based assays.
Future in vitro research opportunities include:
Organ-on-a-Chip Technology: The use of organ-on-a-chip (OOC) platforms can enable the modeling of complex organ functions in a microfluidic environment. mdpi.com Studying the effects of this compound on liver-on-a-chip or kidney-on-a-chip systems could provide valuable data on its metabolism and potential organ-specific effects.
High-Throughput Screening with Advanced Cellular Models: High-throughput screening (HTS) of the compound against a wide range of cell lines, including 3D organoids and spheroids, can offer a more physiologically relevant assessment of its biological activity. mdpi.com This could uncover novel therapeutic targets or unexpected toxicities.
Fluorine NMR (¹⁹F NMR) for Mechanistic Studies: The presence of the fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR can be a powerful tool to study the compound's interaction with biological macromolecules, such as enzymes and receptors, providing insights into binding modes and conformational changes. nih.gov This technique can be particularly valuable in understanding enzyme inhibition mechanisms. nih.gov
Integration of Advanced Computational Approaches
Computational chemistry and molecular modeling are indispensable tools for modern chemical research, offering the ability to predict molecular properties, elucidate reaction mechanisms, and guide the design of new compounds.
Future computational research on this compound could involve:
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the compound's behavior in complex biological environments. researchgate.netnih.gov Simulating the interaction of this compound with target proteins or lipid membranes can reveal key binding interactions and conformational dynamics that are not accessible through static docking studies. researchgate.netnih.govsciepub.com
Quantum Mechanical (QM) Calculations: QM methods can be employed to accurately calculate the electronic properties of the molecule, such as its electrostatic potential, frontier molecular orbitals, and reactivity indices. These calculations can help in understanding its chemical reactivity and in designing derivatives with tailored electronic properties.
In Silico ADMET Prediction: Advanced computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its potential metabolites. mdpi.com This can help in the early identification of potential liabilities and guide the design of analogues with improved pharmacokinetic profiles.
| Computational Method | Research Application | Predicted Outcomes |
| Molecular Dynamics (MD) Simulations | Protein-ligand interactions, membrane permeability | Binding free energies, conformational changes |
| Quantum Mechanical (QM) Calculations | Electronic structure, reactivity | Reaction mechanisms, spectroscopic properties |
| In Silico ADMET Prediction | Pharmacokinetic and toxicity profiling | Bioavailability, metabolic pathways, potential toxicity |
Development of the Compound as Chemical Probes for Biological Systems
The unique properties of the fluorine atom make fluorinated molecules attractive candidates for the development of chemical probes for biological imaging and diagnostics.
Future research in this area could focus on:
¹⁹F Magnetic Resonance Imaging (MRI) Probes: Due to the low natural abundance of fluorine in biological systems, ¹⁹F MRI offers the potential for background-free imaging. acs.orgdepositolegale.it this compound could be explored as a scaffold for the development of novel ¹⁹F MRI contrast agents. By conjugating it to targeting moieties, such as peptides or antibodies, it could be used for the specific imaging of disease markers.
Fluorescent Probes: While the parent compound may not be inherently fluorescent, its structure can be modified to incorporate a fluorophore. The benzoic acid moiety provides a convenient handle for conjugation to fluorescent dyes. Such probes could be designed to respond to specific biological analytes or changes in the microenvironment, enabling their use in fluorescence microscopy and bioimaging. nih.govrsc.orgnih.gov
Positron Emission Tomography (PET) Tracers: The fluorine atom can be replaced with the positron-emitting isotope ¹⁸F. This would allow for the development of PET tracers for in vivo imaging of biological processes with high sensitivity. The synthesis of an ¹⁸F-labeled version of this compound would be a key step in this direction.
Expanding Applications in Advanced Functional Materials
The properties imparted by the fluorine atom, such as high thermal stability, chemical inertness, and low surface energy, make fluorinated organic compounds valuable components in advanced materials. nbinno.comresearchgate.net
Potential future applications of this compound in materials science include:
Fluoropolymers: The compound could serve as a monomer or an additive in the synthesis of novel fluoropolymers. nih.govman.ac.uk The incorporation of this molecule could introduce specific functionalities, such as improved thermal stability, altered solubility, or enhanced mechanical properties.
Smart Materials: The benzoic acid and amide groups provide sites for hydrogen bonding, which could be exploited in the design of self-assembling materials and supramolecular polymers. These materials could exhibit stimuli-responsive behavior, making them suitable for applications in sensors, drug delivery, and soft robotics.
Functional Coatings: The low surface energy associated with fluorinated compounds could be leveraged to develop hydrophobic and oleophobic coatings. nbinno.com this compound could be incorporated into polymer matrices to create surfaces with self-cleaning or anti-fouling properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
